Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
CAS No.: 878207-87-5
Cat. No.: VC11698883
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878207-87-5 |
|---|---|
| Molecular Formula | C12H15BrN2O2 |
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
| Standard InChI Key | FYLDPXRIVIUGSW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br |
| Canonical SMILES | COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 3-bromopyridin-2-yl group and at the 4-position with a methyl carboxylate ester. The bromine atom at the 3-position of the pyridine ring introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility and serves as a handle for further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 878207-87-5 |
| Molecular Formula | C₁₂H₁₅BrN₂O₂ |
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate |
| Density | ~1.4 g/cm³ (estimated) |
| Boiling Point | ~400°C (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for aliphatic protons). The bromine atom induces a deshielding effect on adjacent pyridine protons, observable in downfield shifts. Mass spectrometry typically shows a molecular ion peak at m/z 299.16, consistent with the molecular weight.
Synthesis and Reaction Conditions
Primary Synthetic Route
The synthesis involves a nucleophilic substitution reaction between 3-bromopyridine-2-carboxylic acid and methyl piperidine-4-carboxylate. Key steps include:
-
Activation of the Carboxylic Acid: 3-Bromopyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Esterification: The acyl chloride reacts with methyl piperidine-4-carboxylate in the presence of a base (e.g., triethylamine) to yield the target compound.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C (room temperature) |
| Catalyst/Base | Triethylamine (Et₃N) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Alternative Methodologies
Patent literature describes related syntheses using Grignard reagents and transfer hydrogenation. For example, US8697876B2 details the use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) to couple bromopyridine derivatives with piperidine intermediates at ambient temperatures, avoiding cryogenic conditions . While this method applies to analogous compounds, adapting it to Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate could improve scalability and yield.
Chemical Reactivity and Applications
Substitution Reactions
Biological Activities and Mechanisms
Antimicrobial and Anticancer Properties
Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and breast cancer cells (IC₅₀: 50 µM). The bromine atom likely enhances DNA intercalation or enzyme inhibition.
Comparison with Structural Analogs
Positional Isomerism: 3-Bromo vs. 5-Bromo Derivatives
Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, a positional isomer, exhibits distinct reactivity due to differences in bromine’s electronic effects. The 3-bromo derivative undergoes faster cross-coupling due to reduced steric hindrance.
Table 3: Comparative Analysis of Bromopyridine Isomers
| Property | 3-Bromo Isomer | 5-Bromo Isomer |
|---|---|---|
| Suzuki Coupling Rate | Fast (k = 0.15 min⁻¹) | Slow (k = 0.08 min⁻¹) |
| LogP (Lipophilicity) | 2.1 | 2.3 |
| Anticancer IC₅₀ | 50 µM | 75 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume